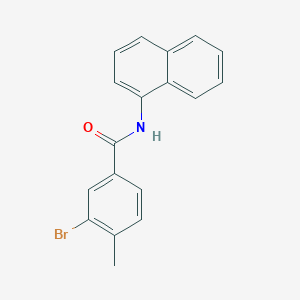
3-bromo-4-methyl-N-(1-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methyl-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C18H14BrNO. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a naphthyl group attached to the nitrogen atom of the amide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(1-naphthyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-bromo-4-methyl-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The naphthyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
科学研究应用
3-bromo-4-methyl-N-(1-naphthyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 3-bromo-4-methyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The naphthyl group enhances its binding affinity to these targets, while the bromine atom and methyl group contribute to its overall stability and reactivity .
相似化合物的比较
Similar Compounds
- 3-bromo-4-methyl-N-(1-naphthyl)benzamide
- 4-methyl-N-(naphthalen-1-yl)benzamide
- 3-bromo-N-(naphthalen-1-yl)benzamide
Uniqueness
This compound is unique due to the specific combination of substituents on the benzamide core. The presence of both the bromine atom and the naphthyl group provides distinct electronic and steric properties, making it a versatile compound for various applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential as a multifunctional molecule in scientific research .
属性
分子式 |
C18H14BrNO |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
3-bromo-4-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14BrNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H,20,21) |
InChI 键 |
IBAXMNXPCPWFMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















